
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a benzylpyrrolidine moiety attached to the isoxazole ring, which may contribute to its unique properties and applications.
Méthodes De Préparation
The synthesis of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles in one pot.
Analyse Des Réactions Chimiques
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound may be explored for its potential therapeutic effects in these areas. Additionally, it can be used as a building block for the synthesis of more complex molecules with desired biological activities.
Mécanisme D'action
The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes, receptors, and transporters, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved in the action of this compound would depend on its specific structure and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be compared with other similar compounds, such as:
- 3-(1-Benzylpyrrolidin-2-yl)isoxazole
- 3-(1-Benzylpyrrolidin-2-yl)oxazole
- 3-(1-Benzylpyrrolidin-2-yl)thiazole
These compounds share a similar core structure but differ in the heteroatoms present in the ring (oxygen, nitrogen, sulfur). The unique properties of this compound arise from the presence of the isoxazole ring, which imparts distinct chemical and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-(1-benzylpyrrolidin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H17N3O/c15-14-9-12(16-18-14)13-7-4-8-17(13)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 |
Clé InChI |
ZWQHLHLEYAHAPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





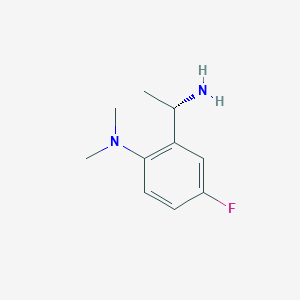
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)

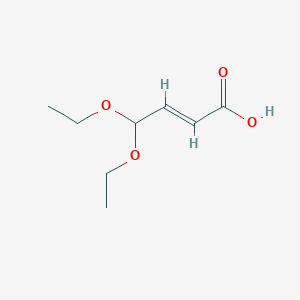
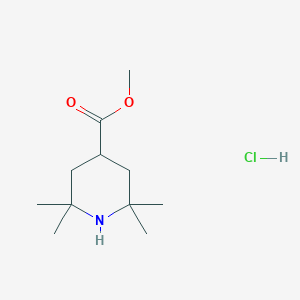
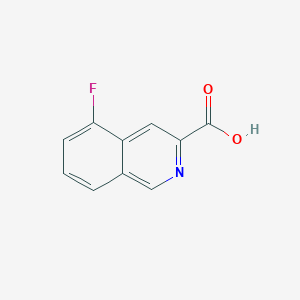
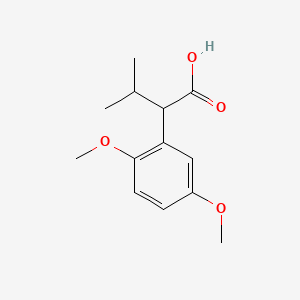
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
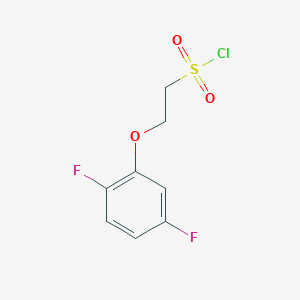
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)

